molecular formula C19H21N3OS2 B2930611 N-(6-methyl-1,3-benzothiazol-2-yl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide CAS No. 1396758-57-8

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide

Cat. No.: B2930611
CAS No.: 1396758-57-8
M. Wt: 371.52
InChI Key: SIPZSQDQSRMIRB-UHFFFAOYSA-N
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide (CAS 1396758-57-8) is a synthetic small molecule with a molecular formula of C19H21N3OS2 and a molecular weight of 371.52 g/mol . This acetamide derivative features a benzothiazole core, a privileged scaffold in medicinal chemistry known for diverse pharmacological activities, and a piperidine moiety substituted with a thiophene ring . The benzothiazole nucleus is extensively researched for its anti-tubercular properties, among other biological activities, making derivatives like this compound valuable scaffolds in the search for new therapeutic agents . The compound has a predicted density of 1.313 g/cm³ at 20 °C and a predicted pKa of 10.38 . It is supplied for non-human research applications and is strictly for laboratory use. Researchers can utilize this compound as a key intermediate in organic synthesis or as a lead compound in drug discovery programs, particularly in developing novel anti-infective or anticancer agents. Its structure presents opportunities for further chemical modification and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-thiophen-2-ylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS2/c1-13-4-5-15-17(11-13)25-19(20-15)21-18(23)12-22-8-6-14(7-9-22)16-3-2-10-24-16/h2-5,10-11,14H,6-9,12H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPZSQDQSRMIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCC(CC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Ring: Starting from 2-aminothiophenol and an appropriate methylating agent.

    Formation of the Piperidine Ring: Using a thiophene derivative and a piperidine precursor.

    Coupling Reactions: Combining the benzothiazole and piperidine intermediates through acylation or other coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the benzothiazole ring.

    Substitution: Various substitution reactions could occur, especially on the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products would depend on the specific reactions and conditions but could include oxidized or reduced derivatives, or substituted analogs of the original compound.

Scientific Research Applications

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, particularly if the compound exhibits biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It might involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Benzothiazole Substituent Acetamide Side Chain Biological Activity Melting Point/Dec. Reference
Target Compound 6-methyl 4-(thiophen-2-yl)piperidin-1-yl Not reported Not available -
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide 6-methyl 3-nitro-1H-1,2,4-triazol-1-yl Anti-trypanosomal 230°C (dec.)
N-(5,6-methylenedioxybenzothiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide 5,6-methylenedioxy 4-phenylpiperazin-1-yl Not reported 238°C
N-(6-nitrobenzo[d]thiazol-2-yl)-2-[(5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio]acetamide 6-nitro (5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio VEGFR-2 inhibition Not reported
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide None (parent benzothiazole) 3-methoxyphenoxy Not reported (PDB ligand) Not available
Key Observations:

Benzothiazole Core Modifications: The target compound’s 6-methyl group contrasts with 6-nitro () and 5,6-methylenedioxy () substituents. Methyl substitution at position 6 may balance lipophilicity and metabolic stability compared to polar nitro or bulky fused rings.

Acetamide Side Chain Diversity :

  • The piperidine-thiophene side chain in the target compound differs from triazole (), piperazine-phenyl (), and thiadiazole-thio () groups.
  • Piperidine vs. Piperazine : Piperidine (saturated 6-membered ring) offers conformational flexibility, whereas piperazine (unsaturated) may engage in hydrogen bonding via its nitrogen atoms .
  • Thiophene vs. Triazole/Thiadiazole : Thiophene’s aromaticity and sulfur atom could enhance hydrophobic interactions, while triazole/thiadiazole rings may participate in π-π stacking or metal coordination .

Physicochemical and Spectral Properties

  • Melting Points : Piperidine-thiophene derivatives (target) may exhibit lower melting points than triazole analogs (e.g., 230°C for Compound 17) due to reduced crystallinity from the flexible piperidine ring .
  • Spectroscopic Data :
    • 1H NMR : The thiophene protons (δ ~6.5–7.5 ppm) and piperidine CH2 groups (δ ~2.5–3.5 ppm) would distinguish the target compound from triazole (δ ~8.8 ppm for triazole-H) or piperazine analogs .
    • Mass Spectrometry : Molecular ion peaks for the target compound (expected m/z ~399) would differ from nitro-triazole (m/z 319.0617) or thiadiazole (m/z ~450) derivatives .

Biological Activity

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N3OSC_{17}H_{18}N_{3}OS with a molecular weight of 314.41 g/mol. The structure features a benzothiazole moiety linked to a thiophene-substituted piperidine.

Biological Activity Overview

Research indicates that derivatives of benzothiazole and thiophene exhibit a broad spectrum of biological activities including:

  • Anticancer Activity : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For instance, studies have reported selective cytotoxicity against tumorigenic cell lines while sparing normal cells .
  • Antimicrobial Properties : Benzothiazole derivatives are noted for their antimicrobial activities, which may be attributed to their ability to disrupt cellular processes in bacteria and fungi.

The biological effects of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : This compound may inhibit specific enzymes involved in cancer cell proliferation and survival, such as kinases .
  • Induction of Apoptosis : Studies suggest that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death .
  • Reactive Oxygen Species (ROS) Scavenging : Some derivatives exhibit antioxidant properties by scavenging ROS, which can protect cells from oxidative stress .

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

StudyFindings
Study 1Demonstrated selective cytotoxicity against WI-38 VA-13 subline 2RA with EC50 values ranging from 28 to 290 ng/mL for related compounds .
Study 2Reported moderate inhibition of Raf kinase activity in human liver and breast cancer cell lines .
Study 3Explored the interaction with amyloid beta-binding alcohol dehydrogenase, indicating potential neuroprotective effects .

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